Furan-2-sulfonyl fluoride Furan-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17732943
InChI: InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H
SMILES:
Molecular Formula: C4H3FO3S
Molecular Weight: 150.13 g/mol

Furan-2-sulfonyl fluoride

CAS No.:

Cat. No.: VC17732943

Molecular Formula: C4H3FO3S

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-sulfonyl fluoride -

Specification

Molecular Formula C4H3FO3S
Molecular Weight 150.13 g/mol
IUPAC Name furan-2-sulfonyl fluoride
Standard InChI InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H
Standard InChI Key BBHDFVVERNYQIT-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)S(=O)(=O)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Furan-2-sulfonyl fluoride consists of a furan ring (C₄H₃O) fused to a sulfonyl fluoride group (-SO₂F). The sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, one fluorine atom, and the furan ring. X-ray crystallographic data confirm the planar configuration of the furan moiety, with bond lengths of S-O=1.43A˚\text{S-O} = 1.43 \, \text{Å} and S-F=1.58A˚\text{S-F} = 1.58 \, \text{Å}, consistent with sulfonyl fluoride derivatives.

Physicochemical Parameters

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight149.13 g/mol
Boiling Point79–81°C (10 mmHg)
Density1.48 g/cm³
Storage Conditions-20°C (freezer)
CAS Number52665-48-2

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 g/L).

Synthetic Methodologies

From Sulfonamides via Chloride Intermediate

A two-step protocol converts sulfonamides to sulfonyl fluorides. Treatment of furan-2-sulfonamide with Pyry-BF₄ and MgCl₂ generates the sulfonyl chloride intermediate, which undergoes fluoride substitution with KF :

Furan-2-sulfonamidePyry-BF₄, MgCl₂Furan-2-sulfonyl chlorideKFFuran-2-sulfonyl fluoride\text{Furan-2-sulfonamide} \xrightarrow{\text{Pyry-BF₄, MgCl₂}} \text{Furan-2-sulfonyl chloride} \xrightarrow{\text{KF}} \text{Furan-2-sulfonyl fluoride}

This method achieves yields >75% under mild conditions (25°C, 12 h) .

Radical Fluorosulfonylation of Alkenes

Photocatalytic strategies using air-stable benzimidazolium fluorosulfonate salts enable direct fluorosulfonylation of alkenes. For example, styrene derivatives react with the fluorosulfonyl radical (·SO₂F) under blue LED irradiation, yielding alkenyl sulfonyl fluorides with E-stereoselectivity (>20:1) :

Styrene+SO₂FIr(ppy)₃, hvtrans-β-Fluorosulfonylstyrene\text{Styrene} + \cdot\text{SO₂F} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{trans-β-Fluorosulfonylstyrene}

Terminal alkenes afford alkyl sulfonyl fluorides via hydrofluorosulfonylation with 1,4-cyclohexadiene as a hydrogen donor .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For instance, reaction with aniline produces furan-2-sulfonylaniline:

Furan-2-SO₂F+PhNH₂Furan-2-SO₂NHPh+HF\text{Furan-2-SO₂F} + \text{PhNH₂} \rightarrow \text{Furan-2-SO₂NHPh} + \text{HF}

Kinetic studies indicate a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism.

Radical Pathways

Electron paramagnetic resonance (EPR) trapping experiments with TEMPO confirm the involvement of ·SO₂F radicals in photocatalytic reactions. A radical clock experiment using cyclopropylstyrene yields ring-opened products, supporting a radical chain mechanism .

Applications in Chemical Biology and Drug Discovery

Activity-Based Protein Profiling

Sulfonyl fluorides, including furan-2-sulfonyl fluoride, covalently modify catalytic serine residues in enzymes. This property enables their use as activity-based probes for studying protease function in live cells .

Tyrosinase Inhibition

Chalcone derivatives synthesized from furan-2-sulfonyl fluoride exhibit tyrosinase inhibitory activity. For example, (E)-1-(furan-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one shows IC₅₀ = 13.6 µM against mushroom tyrosinase, outperforming kojic acid (IC₅₀ = 17.3 µM) .

ParameterValue
ADR ClassificationClass 8, Packing Group III
Hazard StatementsH314 (Causes severe skin burns)
Recommended PPEGloves, goggles, ventilated hood

Storage at -20°C in airtight containers prevents hydrolysis to sulfonic acids .

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